4-Phenyl-1-oxa-9-azaspiro[5.5]undecane
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Overview
Description
4-Phenyl-1-oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach can enhance the efficiency and yield of the compound while maintaining the desired structural integrity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-oxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Phenyl-1-oxa-9-azaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it an effective antituberculosis agent.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecane: This compound also exhibits spirocyclic structure and has been studied for its dual ligand activity for sigma-1 receptor and μ-opioid receptor.
9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane: This derivative shows high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Uniqueness
4-Phenyl-1-oxa-9-azaspiro[5.5]undecane stands out due to its specific structural modifications that enhance its biological activity and potential as a drug-like molecule. Its ability to inhibit the MmpL3 protein with high efficacy highlights its uniqueness among similar spirocyclic compounds .
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-phenyl-1-oxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)14-6-11-17-15(12-14)7-9-16-10-8-15/h1-5,14,16H,6-12H2 |
InChI Key |
IANNZVNSFSYCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNCC2)CC1C3=CC=CC=C3 |
Origin of Product |
United States |
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